molecular formula C8H16ClF3N2 B13250706 N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride

Cat. No.: B13250706
M. Wt: 232.67 g/mol
InChI Key: VERLVARSJVCFQA-UHFFFAOYSA-N
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Description

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C8H17Cl2F3N2. It is known for its unique structure, which includes a trifluoroethyl group attached to a piperidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride typically involves the reaction of N-methylpiperidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve the best results .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological context. The trifluoroethyl group plays a crucial role in its activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific trifluoroethyl group attached to the piperidine ring. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H16ClF3N2

Molecular Weight

232.67 g/mol

IUPAC Name

N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine;hydrochloride

InChI

InChI=1S/C8H15F3N2.ClH/c1-12-7-2-4-13(5-3-7)6-8(9,10)11;/h7,12H,2-6H2,1H3;1H

InChI Key

VERLVARSJVCFQA-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)CC(F)(F)F.Cl

Origin of Product

United States

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